![molecular formula C14H20N2OS B7501609 1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone](/img/structure/B7501609.png)
1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone
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Overview
Description
1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone is a chemical compound that is widely used in scientific research. This compound has gained importance in recent years due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone involves the formation of a covalent bond between the compound and the target molecule upon exposure to light. The covalent bond formation between the compound and the target molecule leads to the crosslinking of the molecules, which helps in studying protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone does not have any known biochemical or physiological effects on its own. However, when used as a crosslinker, it can affect the function of the target molecules by altering their structure and conformation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone as a crosslinker include its photoactivatable nature, specificity, and versatility. This compound can be used to study a wide range of biological processes and can be customized to crosslink specific amino acid residues in a protein or specific nucleotides in DNA or RNA. The limitations of using this compound include its potential toxicity and the requirement for specialized equipment for photoactivation.
Future Directions
There are several future directions for the use of 1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone in scientific research. One important direction is the development of new derivatives of this compound that can be used for specific applications. Another direction is the optimization of the photoactivation process to improve the efficiency and specificity of crosslinking. Additionally, the use of this compound in combination with other techniques such as mass spectrometry and cryo-electron microscopy can provide valuable insights into the structure and function of biological molecules.
Synthesis Methods
The synthesis of 1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone involves the reaction of 2-pyridinethiol with 1-bromo-3-chloropropane in the presence of potassium carbonate. This reaction leads to the formation of 1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylpropane, which is then oxidized using hydrogen peroxide to obtain 1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone.
Scientific Research Applications
1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone has been extensively used in scientific research as a photoactivatable crosslinker. This compound is used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. The photoactivatable nature of this compound allows researchers to selectively crosslink proteins or nucleic acids in a specific location, which helps in understanding the molecular mechanisms of various biological processes.
properties
IUPAC Name |
1-(azocan-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-14(12-18-13-8-4-5-9-15-13)16-10-6-2-1-3-7-11-16/h4-5,8-9H,1-3,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWRODJRZKIJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azocan-1-yl)-2-pyridin-2-ylsulfanylethanone |
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